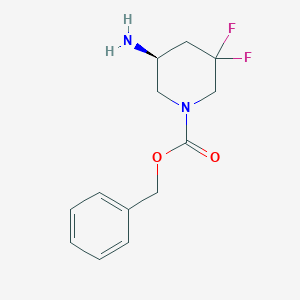
benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(5S)-5-Amino-3,3-Difluorpiperidin-1-carboxylat ist eine synthetische organische Verbindung, die einen Piperidinring aufweist, der mit Amino- und Difluorogruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Benzyl-(5S)-5-Amino-3,3-Difluorpiperidin-1-carboxylat umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung von Amino- und Difluorogruppen: Die Amino- und Difluorogruppen werden durch selektive Substitutionsreaktionen eingeführt. Beispielsweise können die Difluorogruppen unter Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) eingeführt werden.
Carboxylierung: Die Carboxylatgruppe wird durch Carboxylierungsreaktionen eingeführt, häufig unter Verwendung von Kohlendioxid oder seinen Derivaten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Aminogruppe, eingehen und entsprechende Oxide bilden.
Reduktion: Reduktionsreaktionen können die Carboxylatgruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die Difluorogruppen können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von Alkoholen oder Aldehyden.
Substitution: Bildung von substituierten Piperidinderivaten.
Wissenschaftliche Forschungsanwendungen
Benzyl-(5S)-5-Amino-3,3-Difluorpiperidin-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet werden, insbesondere für solche, die auf neurologische Erkrankungen abzielen.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologische Studien: Es kann in Studien verwendet werden, die die Auswirkungen von fluorierten Verbindungen auf biologische Systeme untersuchen.
Industrielle Anwendungen: Mögliche Verwendung bei der Entwicklung von Agrochemikalien und Spezialchemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von Benzyl-(5S)-5-Amino-3,3-Difluorpiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluorogruppen können die Bindungsaffinität und Spezifität der Verbindung erhöhen, während die Aminogruppe an Wasserstoffbrückenbindungen teilnehmen kann, was die biologische Aktivität der Verbindung beeinflusst.
Ähnliche Verbindungen:
Benzylamin: Enthält eine Benzylgruppe, die an ein Amin gebunden ist.
Benzylalkohol: Enthält eine Benzylgruppe, die an eine Hydroxylgruppe gebunden ist.
Benzylbenzoat: Enthält eine Benzylgruppe, die an einen Benzoatester gebunden ist.
Vergleich:
Einzigartigkeit: Benzyl-(5S)-5-Amino-3,3-Difluorpiperidin-1-carboxylat ist einzigartig durch das Vorhandensein von sowohl Amino- als auch Difluorogruppen am Piperidinring, was seine chemische Reaktivität und biologische Aktivität im Vergleich zu anderen Benzylderivaten erheblich beeinflussen kann.
Anwendungen: Während Benzylamin und Benzylalkohol häufig in der organischen Synthese und als Lösungsmittel verwendet werden, sind die Anwendungen von Benzyl-(5S)-5-Amino-3,3-Difluorpiperidin-1-carboxylat spezialisierter, insbesondere in der medizinischen Chemie und biologischen Forschung.
Wirkmechanismus
The mechanism of action of benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: Contains a benzyl group attached to an amine.
Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.
Benzyl Benzoate: Contains a benzyl group attached to a benzoate ester.
Comparison:
Uniqueness: Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both amino and difluoro groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to other benzyl derivatives.
Applications: While benzylamine and benzyl alcohol are commonly used in organic synthesis and as solvents, this compound’s applications are more specialized, particularly in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C13H16F2N2O2 |
|---|---|
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1 |
InChI-Schlüssel |
ZKXPHMUMKNWIQZ-NSHDSACASA-N |
Isomerische SMILES |
C1[C@@H](CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
Kanonische SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
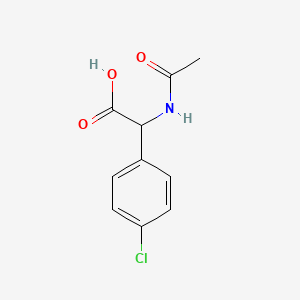
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
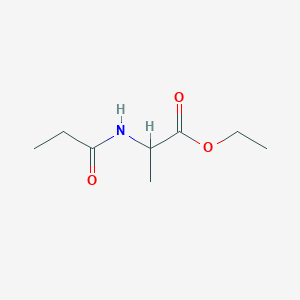

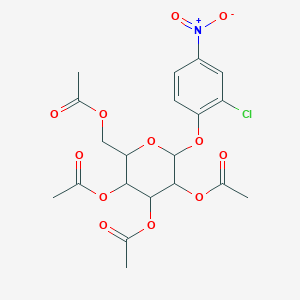



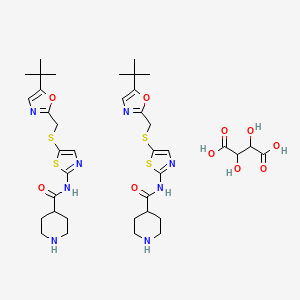
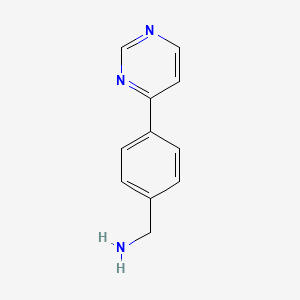
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
